molecular formula C12H4Cl5N3 B13086468 2-(Perchlorophenyl)pyrimidine-5-acetonitrile

2-(Perchlorophenyl)pyrimidine-5-acetonitrile

Cat. No.: B13086468
M. Wt: 367.4 g/mol
InChI Key: YNANGEDHOHFKGK-UHFFFAOYSA-N
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Description

2-(Perchlorophenyl)pyrimidine-5-acetonitrile is an organic compound characterized by the presence of a perchlorophenyl group attached to a pyrimidine ring, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Perchlorophenyl)pyrimidine-5-acetonitrile typically involves the reaction of perchlorophenyl derivatives with pyrimidine precursors under specific conditions. One common method includes the use of a copper-catalyzed cyclization of ketones with nitriles, which enables the formation of pyrimidine derivatives under basic conditions . This reaction is known for its broad substrate scope and tolerance to various functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing similar reaction conditions as those used in laboratory settings. The scalability of these methods ensures the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Perchlorophenyl)pyrimidine-5-acetonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions are common, where the perchlorophenyl group can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield various oxidized pyrimidine derivatives, while substitution reactions can produce a wide range of substituted pyrimidine compounds.

Scientific Research Applications

2-(Perchlorophenyl)pyrimidine-5-acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Perchlorophenyl)pyrimidine-5-acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Perchlorophenyl)pyrimidine-5-acetonitrile is unique due to the presence of the perchlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrimidine derivatives and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C12H4Cl5N3

Molecular Weight

367.4 g/mol

IUPAC Name

2-[2-(2,3,4,5,6-pentachlorophenyl)pyrimidin-5-yl]acetonitrile

InChI

InChI=1S/C12H4Cl5N3/c13-7-6(8(14)10(16)11(17)9(7)15)12-19-3-5(1-2-18)4-20-12/h3-4H,1H2

InChI Key

YNANGEDHOHFKGK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)CC#N

Origin of Product

United States

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